

Health and Safety Considerations for Handling Pentaphene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentaphene**

Cat. No.: **B1220037**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. **Pentaphene** is a polycyclic aromatic hydrocarbon (PAH) and should be handled with extreme caution. All procedures should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. Consult your institution's safety office and the latest Safety Data Sheet (SDS) for comprehensive guidance.

Introduction

Pentaphene ($C_{22}H_{14}$) is a five-ring polycyclic aromatic hydrocarbon. As a member of the PAH class of compounds, it is essential to handle **pentaphene** with a thorough understanding of its potential health and safety risks. PAHs are known for their carcinogenic, mutagenic, and teratogenic properties. This guide provides an in-depth overview of the health and safety considerations, handling procedures, and emergency protocols for **pentaphene** to ensure the safety of laboratory personnel. Due to the limited availability of specific toxicological data for **pentaphene**, this guide also draws upon information from structurally similar and well-studied PAHs to provide a conservative approach to risk mitigation.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for **pentaphene** with comprehensive hazard classifications is not readily available, it is prudent to treat it as a hazardous substance based

on its chemical class.

GHS Classification (Anticipated based on PAH class):

- Carcinogenicity: Category 1B or 2
- Germ Cell Mutagenicity: Category 1B or 2
- Reproductive Toxicity: Category 1B or 2
- Skin Corrosion/Irritation: Category 2
- Serious Eye Damage/Eye Irritation: Category 2
- Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2
- Hazardous to the Aquatic Environment (Acute and Chronic): Category 1

The International Agency for Research on Cancer (IARC) has classified **pentaphene** in Group 3: Not classifiable as to its carcinogenicity to humans.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This classification indicates that there is inadequate evidence in humans and inadequate or limited evidence in experimental animals for carcinogenicity. However, this does not mean the substance is safe, and it should be handled as a potential carcinogen.

Physical and Chemical Properties

Understanding the physical and chemical properties of **pentaphene** is crucial for safe handling and storage.

Property	Value	Reference
Chemical Formula	$C_{22}H_{14}$	[6]
Molecular Weight	278.35 g/mol	[6]
Appearance	Yellow plates or needles	[4]
Melting Point	257 °C	[6]
Boiling Point	524.7 °C	[6]
Solubility	Insoluble in water. Soluble in organic solvents like benzene and xylene.	[4]
Vapor Pressure	No data available	
Octanol/Water Partition Coefficient (logP)	6.7	[6]

Toxicological Information

There is a significant lack of specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for **pentaphene** in publicly available literature and databases.[7][8][9][10] Therefore, a conservative approach is to consider the toxicity of well-characterized, structurally similar five-ring PAHs as a proxy for potential hazards.

Compound	CAS Number	Carcinogenicity (IARC)	Acute Toxicity (Oral LD50, Rat)
Pentaphene	222-93-5	Group 3	No data available
Benzo[a]pyrene	50-32-8	Group 1 (Carcinogenic to humans)	50 mg/kg
Dibenz[a,h]anthracene	53-70-3	Group 2A (Probably carcinogenic to humans)	50 mg/kg
Chrysene	218-01-9	Group 2B (Possibly carcinogenic to humans)	> 2,000 mg/kg

Health Effects of PAHs:

- Acute Effects: May cause skin and eye irritation. Inhalation of dusts can lead to respiratory tract irritation.[\[11\]](#)
- Chronic Effects: Prolonged or repeated exposure to PAHs is associated with an increased risk of cancer, particularly of the skin, lung, and bladder.[\[4\]](#) PAHs can also cause damage to the liver, kidneys, and hematopoietic system.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) established for **pentaphene** by major regulatory bodies such as OSHA (Occupational Safety and Health Administration) or ACGIH (American Conference of Governmental Industrial Hygienists). In the absence of a specific OEL, it is recommended to handle **pentaphene** with the goal of minimizing exposure to the lowest feasible level.

For context, OELs for other PAHs are as follows:

Compound	Agency	TWA (8-hour)
Coal tar pitch volatiles (as benzene soluble)	OSHA	0.2 mg/m ³
Benzo[a]pyrene	ACGIH	0.0002 mg/m ³ (Inhalable fraction and vapor)

Handling and Storage Procedures

6.1 Engineering Controls:

- All work with solid **pentaphene** or solutions containing **pentaphene** must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
- Use of a powder-containment balance enclosure is recommended when weighing solid **pentaphene**.
- Ensure adequate ventilation in all areas where **pentaphene** is handled or stored.

6.2 Handling:

- Avoid all direct contact with the skin, eyes, and clothing.
- Avoid inhalation of dust and aerosols.
- Use non-sparking tools and equipment.
- Prepare a designated area for working with **pentaphene** and decontaminate the area thoroughly after use.

6.3 Storage:

- Store in a tightly sealed, clearly labeled container.
- Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

- Store in a locked cabinet or other secure location to restrict access.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling **pentaphene**.

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
- Body Protection: A lab coat, preferably a disposable one. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.
- Respiratory Protection: For operations that may generate dust or aerosols and are not performed in a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.

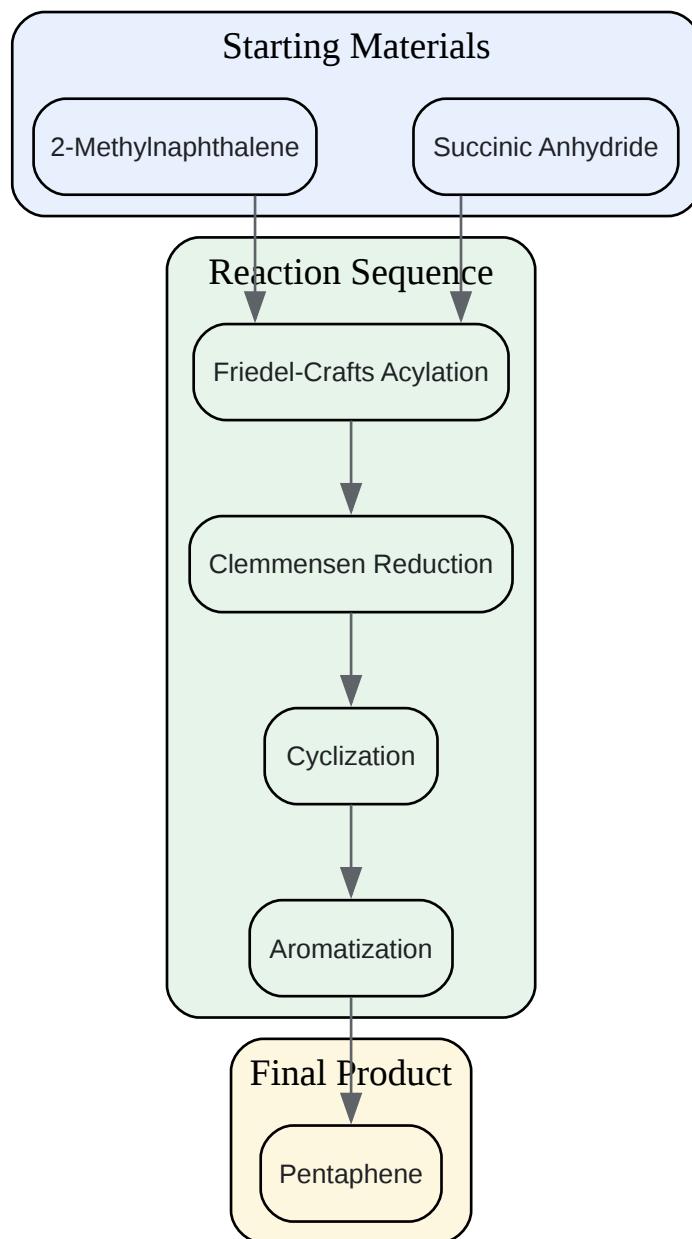
Emergency Procedures

8.1 First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

8.2 Spill Response:

- Evacuate the area and prevent entry.

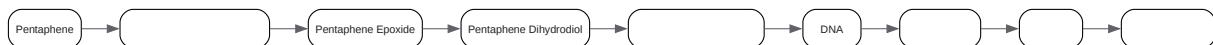

- Wear appropriate PPE.
- For small spills of solid material, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.
- For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
- For large spills, contact your institution's environmental health and safety department.

8.3 Fire-Fighting Measures:

- Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.
- Specific Hazards: **Pentaphene** may produce hazardous decomposition products, including carbon monoxide and carbon dioxide, upon combustion.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocol: A New Synthesis of Pentaphene

The following is a generalized workflow for a potential synthesis of **pentaphene**, based on the principles outlined in historical chemical literature.^[2] Note: This is not a detailed, validated protocol and should be adapted and optimized by a qualified chemist with appropriate risk assessments.

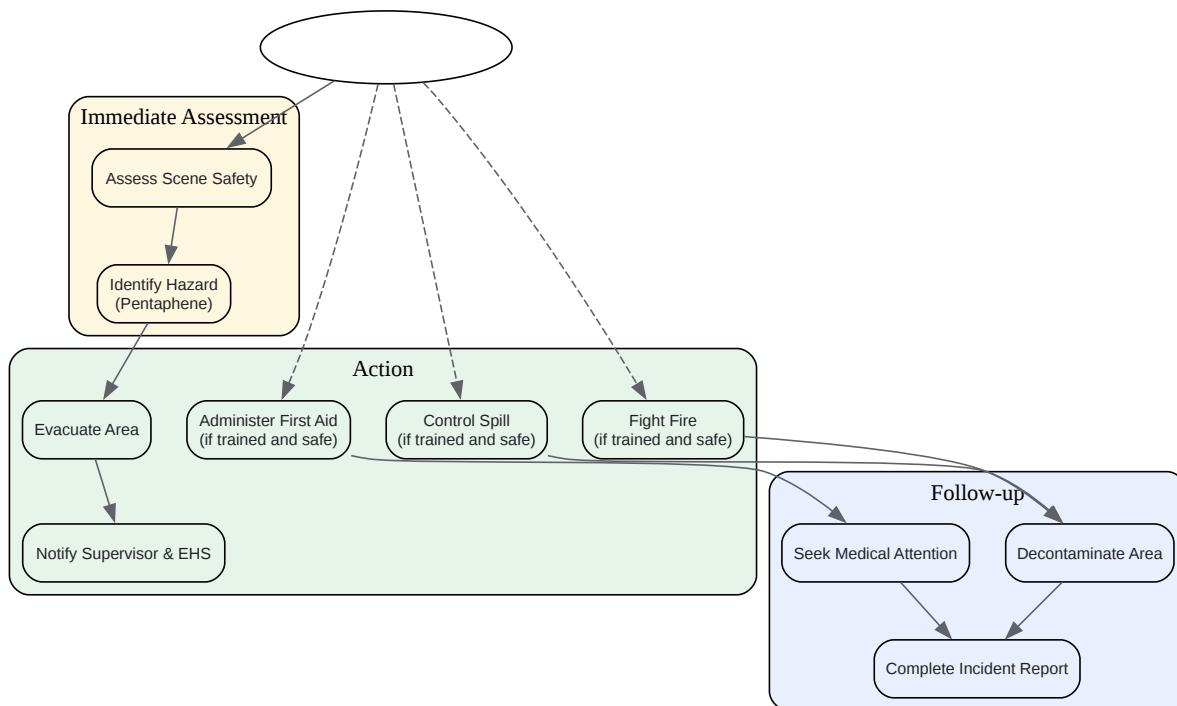

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **pentaphene**.

Biological Activity and Metabolism

Like many other PAHs, **pentaphene** is expected to be metabolized by cytochrome P450 enzymes in the liver.[12] This metabolic activation can lead to the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and initiate carcinogenesis.[12]

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is known to be activated by many PAHs.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Activation of the AhR can induce the expression of metabolic enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs. While specific studies on **pentaphene**'s interaction with the AhR are lacking, it is reasonable to hypothesize that it may follow a similar pathway.



[Click to download full resolution via product page](#)

Caption: Postulated metabolic activation pathway of **pentaphene**.

Emergency Response Workflow

A clear and logical workflow is essential for responding to emergencies involving **pentaphene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 346. The synthesis of polycyclic aromatic hydrocarbons. Part I. A synthesis of optically active 9 : 10-dihydrodinaphtho(2' : 3'-3 : 4)-(2" : 3"-5 : 6)phenanthrene, and a new synthesis of pentaphene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PENTAPHENE | 222-93-5 [chemicalbook.com]
- 5. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentaphene | C22H14 | CID 519935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Genetic Toxicology Data Bank (GENE-TOX) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. RTECS NUMBER-UC9900000-Chemical Toxicity Database [drugfuture.com]
- 9. RTECS NUMBER-XM8650000-Chemical Toxicity Database [drugfuture.com]
- 10. core.ac.uk [core.ac.uk]
- 11. The acute toxicity of penta-, hexa-, and heptachlorohydroxydiphenyl ethers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl Hydrocarbon Receptor-Dependent Metabolism Plays a Significant Role in Estrogen-Like Effects of Polycyclic Aromatic Hydrocarbons on Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Aryl Hydrocarbon Receptor Modulates Carcinogenesis and Maintenance of Skin Cancers [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Health and Safety Considerations for Handling Pentaphene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220037#health-and-safety-considerations-for-handling-pentaphene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com